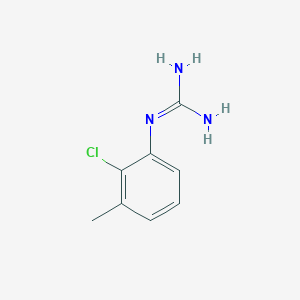
1-(2-Chloro-3-methylphenyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound, specifically, features a chloro and methyl group attached to a phenyl ring, which is further bonded to a guanidine group.
准备方法
The synthesis of 1-(2-Chloro-3-methylphenyl)guanidine can be achieved through several methods:
Classical Methods: One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine. Thiourea derivatives are often used as guanidylating agents in this process.
Transition Metal Catalysis: Recent developments have highlighted the use of transition metal-catalyzed guanidine synthesis.
One-Pot Synthesis: Another efficient method is the one-pot synthesis of N,N’-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines.
化学反应分析
1-(2-Chloro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: Guanidines can participate in oxidation and reduction reactions, often facilitated by metal catalysts.
Catalytic Reactions: Guanidine-type ligands can enable metal-catalyzed reactions, making them useful in organic synthesis.
Common reagents used in these reactions include transition metals, carbodiimides, and thiourea derivatives. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-Chloro-3-methylphenyl)guanidine has several applications in scientific research:
作用机制
The mechanism of action of 1-(2-Chloro-3-methylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group, being highly basic, can form stable complexes with various biological molecules, influencing their activity . This compound can act as a ligand, binding to metal centers and facilitating catalytic reactions .
相似化合物的比较
1-(2-Chloro-3-methylphenyl)guanidine can be compared with other guanidine derivatives:
1-(3-Chloro-4-methylphenyl)guanidine: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, affecting their chemical properties and uses.
Cyclic Guanidines: Compounds like 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines have cyclic structures, offering unique properties and applications.
属性
CAS 编号 |
41213-71-2 |
|---|---|
分子式 |
C8H10ClN3 |
分子量 |
183.64 g/mol |
IUPAC 名称 |
2-(2-chloro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
InChI 键 |
XLGRNJAYJRTLQX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N=C(N)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















